Methyl 2-(3-hydroxyphenoxy)acetate
Description
Methyl 2-(3-hydroxyphenoxy)acetate is an ester derivative of phenoxyacetic acid, characterized by a hydroxyl group (-OH) at the 3-position of the phenoxy ring and a methyl ester group (-COOCH₃) (Figure 1). Phenoxyacetic acid derivatives are widely studied for their reactivity, solubility, and biological activity, influenced by substituents on the aromatic ring .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2-(3-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5,10H,6H2,1H3 |
InChI Key |
SQRPEDUEGWFUKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Methoxy (-OCH₃): Electron-donating group increases steric hindrance and stability, making it less reactive than hydroxyl analogs . Amino (-NH₂): Introduces basicity and nucleophilic reactivity, enabling participation in coupling reactions (e.g., amide bond formation) .
- Ester Group Variations: Methyl esters (e.g., Methyl 2-(3-methoxyphenoxy)acetate ) are more volatile than ethyl analogs (e.g., Ethyl 2-(3-hydroxyphenoxy)acetate ), influencing their use in synthesis and purification.
Preparation Methods
Acid-Catalyzed Esterification
The direct esterification of 2-(3-hydroxyphenoxy)acetic acid with methanol, catalyzed by strong acids, remains a foundational method. Sulfuric acid or thionyl chloride (SOCl₂) are commonly employed to protonate the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. In a representative protocol, 2-(3-hydroxyphenoxy)acetic acid (1.0 mol) is refluxed with methanol (5.0 mol) and catalytic sulfuric acid (0.1 mol%) at 85°C for 16 hours. The reaction achieves ~85% yield, with excess methanol removed via rotary evaporation.
Optimization Considerations:
-
Solvent Selection : Solvent-free conditions minimize side reactions but require rigorous temperature control.
-
Catalyst Loading : Excessive acid promotes hydrolysis; ≤1 mol% H₂SO₄ balances reactivity and selectivity.
-
Byproduct Management : Water removal using molecular sieves shifts equilibrium toward ester formation.
Transesterification of Alkyl Esters
Benzofuranone Intermediate Route
A patented two-step process (CN103724203A) involves:
-
Dehydration : o-Hydroxyphenylacetic acid undergoes acid-catalyzed cyclization in toluene with tosic acid (0.5 wt%) at reflux (110°C) to form benzofuranone.
-
Transesterification : Benzofuranone reacts with methanol (1.5 eq) at 70°C for 5 hours, yielding methyl 2-(3-hydroxyphenoxy)acetate at 97% purity.
Advantages:
-
Catalyst Reusability : Solid acid catalysts (e.g., silica gel sulfonic acid) are filtered and reused.
-
Solvent Recovery : Toluene and excess methanol are distilled and recycled.
Alkylation of 3-Hydroxyphenol
Williamson Ether Synthesis
Methyl chloroacetate (1.2 eq) reacts with 3-hydroxyphenol in acetone under basic conditions (K₂CO₃, 2.0 eq) at 60°C for 8 hours. The method affords moderate yields (70–75%) due to competing ester hydrolysis but is scalable for industrial applications.
Key Parameters:
-
Base Strength : K₂CO₃ outperforms NaOH in minimizing saponification.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reactivity but complicate purification.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄ (0.1 mol%) | 85°C | 85% | 92% | Moderate |
| Transesterification (Patent) | Tosic acid | 70–110°C | 97% | 99% | High |
| Williamson Ether Synthesis | K₂CO₃ | 60°C | 73% | 88% | Low |
Trade-offs :
-
Transesterification excels in yield and purity but requires anhydrous conditions.
-
Williamson Synthesis offers functional group tolerance but suffers from side reactions.
Industrial-Scale Production Insights
Continuous-Flow Reactors
Adoption of continuous-flow systems enhances the transesterification method:
Q & A
Advanced Question | Analytical Chemistry
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. Key signals include the methoxy group (~δ 3.7 ppm) and aromatic protons (δ 6.5–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ = 196.0735) .
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Retention times can be cross-referenced with standards .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting points and detects polymorphic forms .
How does the electronic configuration of this compound influence its reactivity in substitution reactions?
Advanced Question | Reaction Mechanism Analysis
The compound’s reactivity is governed by its electron-rich phenoxy group and electron-deficient ester moiety:
- Nucleophilic Substitution: The ester carbonyl is susceptible to nucleophilic attack (e.g., by amines or alcohols), enabling derivatization. The phenoxy group’s electron-donating effect stabilizes transition states in SN² reactions .
- Electrophilic Aromatic Substitution (EAS): The hydroxyl group activates the aromatic ring toward electrophiles (e.g., nitration or halogenation), with regioselectivity guided by steric and electronic factors .
- Computational Modeling: Density Functional Theory (DFT) studies predict reaction sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
How should this compound be stored to ensure long-term stability?
Basic Question | Storage and Stability
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis. Short-term storage (1–2 weeks) at 2–8°C is acceptable .
- Light Sensitivity: Protect from UV light using amber glassware to avoid photodegradation.
- Moisture Control: Include desiccants (e.g., silica gel) in storage containers to inhibit ester hydrolysis .
What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Question | Data Contradiction Analysis
Discrepancies often arise from:
- Purity Variability: Impurities (>2%) can skew bioassay results. Validate purity via HPLC and NMR before testing .
- Assay Conditions: Differences in solvent (DMSO vs. aqueous buffers) or cell lines (HEK293 vs. HeLa) alter activity. Standardize protocols using OECD guidelines .
- Structural Confirmation: Misassignment of regioisomers (e.g., para vs. meta substitution) can lead to false conclusions. Use 2D NMR (COSY, HSQC) for unambiguous structural verification .
What computational tools predict the environmental fate and toxicity of this compound?
Advanced Question | Environmental Impact Assessment
- EPI Suite: Estimates biodegradability (BIOWIN model) and bioaccumulation potential (BCFBAF model).
- ECOSAR: Predicts acute toxicity to aquatic organisms (e.g., LC50 for fish).
- DEREK Nexus: Flags structural alerts for mutagenicity or endocrine disruption .
- Validation: Compare predictions with experimental ecotoxicity data from standardized OECD tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
